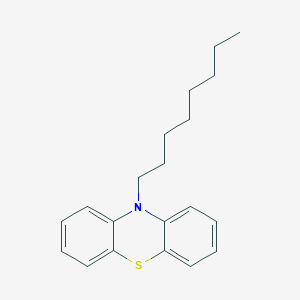

10-Octyl-10H-phenothiazine

Übersicht

Beschreibung

10-Octyl-10H-phenothiazine is an organic compound belonging to the phenothiazine family. Phenothiazines are known for their versatile applications in various fields due to their unique chemical structure, which includes a sulfur and nitrogen heterocyclic core. The addition of an octyl group at the 10th position enhances its solubility and modifies its chemical properties, making it suitable for specific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Octyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of dihydrophenothiazine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrophenothiazine derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

10-Octyl-10H-phenothiazine can be synthesized through various methods, including alkylation of phenothiazine followed by formylation. The synthesis typically involves the use of tetrabutylammonium iodide as a catalyst for the alkylation process and Vilsmeier–Haack formylation to introduce functional groups necessary for further applications . Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds.

Optoelectronic Applications

2.1 Organic Light-Emitting Diodes (OLEDs)

The compound has been identified as a potential electron donor in organic light-emitting diodes (OLEDs). Research indicates that its derivatives can be utilized to construct D-A (donor-acceptor) type materials, which enhance the efficiency of light emission. For instance, a novel compound based on phenothiazine exhibited emission maxima in the blue-green range, making it suitable for OLED applications .

2.2 Dye-Sensitized Solar Cells (DSSCs)

this compound has shown promise as a photosensitizer in dye-sensitized solar cells. Its strong electron-donating properties allow it to replace expensive organometallic dyes, contributing to cost-effective solar cell technologies. Studies have demonstrated that phenothiazine derivatives can achieve significant power conversion efficiencies (PCE), with values reaching up to 4.76% due to enhanced light-harvesting capabilities and reduced charge recombination rates .

Photophysical Properties

Research has revealed that this compound derivatives exhibit favorable photophysical properties, including high molar extinction coefficients and beneficial light-harvesting capabilities. These properties are essential for applications in photovoltaic devices where efficient light absorption and conversion to electrical energy are critical .

Case Study 1: Synthesis and Characterization of Phenothiazine Derivatives

A study focused on synthesizing various phenothiazine derivatives, including those with octyl chains, demonstrated their electrochemical stability and potential as charge transfer materials. The derivatives were characterized using advanced spectroscopic techniques, revealing their suitability for applications in electrochemical devices .

Case Study 2: Photovoltaic Applications

In another investigation, phenothiazine-based dyes were incorporated into DSSCs, where they exhibited improved efficiencies compared to traditional dyes. The study highlighted the importance of structural modifications on the performance of these dyes, particularly emphasizing the role of octyl chains in enhancing device efficiency .

Comparative Analysis of Applications

| Application Area | Key Findings | Efficiency/Performance Metrics |

|---|---|---|

| OLEDs | Blue-green emission spectra; suitable donor material | Emission maxima: 485 nm - 496 nm |

| DSSCs | Strong electron donor; potential cost-effective alternative | PCE up to 4.76% |

| Electrochemical Devices | High stability and favorable charge transfer properties | Enhanced electrochemical performance |

Wirkmechanismus

The mechanism of action of 10-Octyl-10H-phenothiazine involves its ability to participate in redox reactions. In biological systems, it can act as an antioxidant by scavenging free radicals. in lipid media, it may behave as a prooxidant due to the formation of stable phenothiazinyl radicals, which can be toxic to cells . The compound’s unique structure allows it to interact with various molecular targets, including enzymes and cellular membranes, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

- 10-Phenyl-10H-phenothiazine

- 10-Hexyl-10H-phenothiazine

- 10-(Pyren-1-yl)-10H-phenothiazine

Comparison: 10-Octyl-10H-phenothiazine is unique due to the presence of the octyl group, which enhances its solubility and modifies its chemical reactivity compared to other phenothiazine derivatives. For instance, 10-Phenyl-10H-phenothiazine has a phenyl group that influences its electronic properties differently, making it more suitable for certain optoelectronic applications . Similarly, 10-Hexyl-10H-phenothiazine has a shorter alkyl chain, affecting its solubility and interaction with other molecules .

Biologische Aktivität

10-Octyl-10H-phenothiazine (C20H23NS) is a phenothiazine derivative that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in photonics and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, photophysical characteristics, and implications for solar cell technology.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenothiazine with 1-dibromooctane in the presence of potassium tert-butoxide, resulting in the formation of the octyl chain attached to the phenothiazine core. The reaction conditions often include an inert atmosphere to prevent oxidation, followed by purification through silica gel chromatography. The compound exhibits a stable amorphous structure, as indicated by differential scanning calorimetry (DSC) studies which show no crystallization peaks upon heating .

2.1 Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with cellular respiration.

2.2 Photophysical Properties

The compound exhibits notable photophysical characteristics, including positive solvatochromism, which indicates its ability to change color based on the polarity of the solvent. Its absorption and fluorescence spectra demonstrate high quantum yields (41–93%) and lifetimes in the nanosecond range (4.01–7.55 ns). These properties are crucial for applications in dye-sensitized solar cells (DSSCs), where efficient light harvesting is essential .

3.1 Application in Solar Cells

In a study focusing on dye-sensitized solar cells, this compound was incorporated into various D-π-A type structures, leading to improved power conversion efficiencies (PCE). The introduction of octyl chains was found to favor anti-aggregation effects and reduce charge recombination rates, resulting in higher short-circuit photocurrent densities (up to 9.64 mA cm) and open-circuit photovoltages (720 mV) compared to other phenothiazine derivatives .

| Property | Value |

|---|---|

| Short-Circuit Photocurrent Density | 9.64 mA cm |

| Open-Circuit Photovoltage | 720 mV |

| Power Conversion Efficiency | Up to 4.76% |

3.2 Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound for potential therapeutic applications. Results indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it maintains a relatively low toxicity towards normal cells, suggesting a favorable therapeutic index .

4. Conclusion

This compound represents a promising compound with multifaceted biological activities ranging from antimicrobial effects to applications in solar energy conversion. Its unique structural properties enhance its performance in various applications, particularly in photonics and medicinal chemistry. Further research is warranted to explore its full potential and optimize its use in clinical settings.

Eigenschaften

IUPAC Name |

10-octylphenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)22-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFERYHPYXAAGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.